

# Pimozide-d4 chemical properties for researchers

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## Compound of Interest

Compound Name: *Pimozide-d4*

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## Pimozide-d4: A Technical Guide for Researchers

An In-depth Guide to the Core Chemical Properties, Bioanalytical Applications, and Mechanism of Action of **Pimozide-d4**

This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals utilizing **Pimozide-d4**. **Pimozide-d4** is the deuterium-labeled version of Pimozide, a diphenylbutylpiperidine class antipsychotic. The incorporation of stable heavy isotopes like deuterium is crucial for quantitative bioanalytical studies, where it serves as an ideal internal standard for mass spectrometry-based assays. Deuteration offers the advantage of affecting the pharmacokinetic and metabolic profiles of drugs, making these labeled compounds invaluable tools in drug development.<sup>[1]</sup> This guide details its chemical and physical properties, mechanism of action, and provides exemplary experimental protocols for its application.

## Core Chemical and Physical Properties

**Pimozide-d4** is a white to off-white solid.<sup>[1][2]</sup> Its fundamental properties are summarized below. The melting point of the unlabeled parent compound, Pimozide, is between 214-218 °C.<sup>[3]</sup> While specific data for the deuterated form is not readily available, it is expected to be very similar.

| Property            | Value  | Source(s)   |
|---------------------|--|---|
| Molecular Formula   | C <sub>28</sub> H <sub>25</sub> D <sub>4</sub> F <sub>2</sub> N <sub>3</sub> O                               | <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a> |
| Molecular Weight    | ~465.57 g/mol  | <a href="#">[5]</a> <a href="#">[6]</a>                     |
| IUPAC Name          | 3-[1-[4-(4-fluorophenyl)-4-(2,3,5,6-tetradeuterio-4-fluorophenyl)butyl]piperidin-4-yl]-1H-benzimidazol-2-one | <a href="#">[5]</a>   |
| CAS Number          | 1803193-57-8   | <a href="#">[6]</a>   |
| Unlabeled CAS       | 2062-78-4  | <a href="#">[4]</a>   |
| Appearance          | White to off-white solid   | <a href="#">[1]</a> <a href="#">[2]</a>                     |
| Storage Temperature | -20°C  | <a href="#">[2]</a>   |

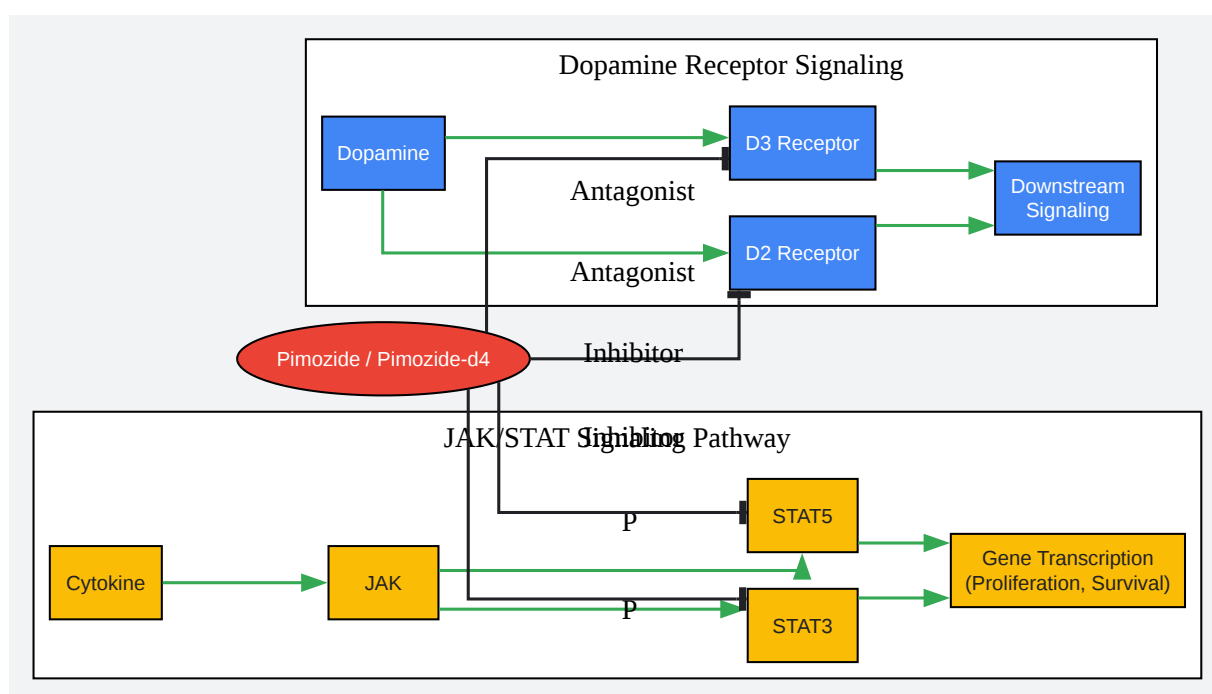
## Solubility Profile

The solubility of **Pimozide-d4** is a critical factor for its use in in-vitro and analytical settings. It is generally insoluble in water but shows good solubility in various organic solvents.

| Solvent                     | Solubility                            | Source(s)           |
|-----------------------------|---------------------------------------|---------------------|
| DMSO                        | ≥ 30 mg/mL                            | <a href="#">[1]</a> |
| DMF                         | ≥ 30 mg/mL                            | <a href="#">[1]</a> |
| Ethanol                     | ≥ 3 mg/mL                             | <a href="#">[1]</a> |
| Acetonitrile:Methanol (1:1) | Soluble                               | <a href="#">[2]</a> |
| Water                       | < 0.01 mg/mL (for unlabeled Pimozide) | <a href="#">[7]</a> |

## Mechanism of Action: Dopamine and STAT Pathway Inhibition

Pimozide functions primarily as a potent dopamine receptor antagonist with high affinity for D2 and D3 receptors.[5] This blockade of dopaminergic neurotransmission in the central nervous system is believed to be the primary mechanism for its antipsychotic effects and its efficacy in suppressing tics in Tourette's Disorder.[5][8] Additionally, recent research has identified that Pimozide also acts as an inhibitor of Signal Transducer and Activator of Transcription (STAT) proteins, specifically STAT3 and STAT5, which are involved in cell growth and proliferation pathways.



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Pimozide's dual-action mechanism on dopamine and STAT pathways.

## Applications in Research: The Internal Standard

The primary application of **Pimozide-d4** is as a stable isotope-labeled internal standard (SIL-IS) for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9] In pharmacokinetic, toxicokinetic, or bioequivalence studies, an ideal internal standard should have chemical and physical properties nearly identical to the analyte, but with

a different mass-to-charge ratio ( $m/z$ ).<sup>[10]</sup> **Pimozide-d4** fulfills these criteria perfectly. Its four deuterium atoms increase its molecular weight, allowing it to be distinguished from the unlabeled drug by the mass spectrometer, while ensuring it co-elutes chromatographically and behaves identically during sample extraction and ionization.<sup>[9]</sup><sup>[11]</sup> This corrects for variability in sample preparation and matrix effects, leading to highly accurate and precise quantification of Pimozide in complex biological matrices like plasma.<sup>[9]</sup>

## Experimental Protocols

### Synthesis of Pimozide-d4

The preparation of **Pimozide-d4** is a multi-step organic synthesis process. A patented method describes its synthesis starting from 4-fluorobromobenzene-d4, which undergoes an eight-step reaction sequence to yield the final **Pimozide-d4** product.<sup>[1]</sup> The key steps involve the formation of a Grignard reagent from the deuterated starting material, followed by a series of reactions to build the butylpiperidine side chain and final coupling to the benzimidazolinone moiety.<sup>[1]</sup> This process is designed to ensure high isotopic abundance and purity, making the final product suitable for sensitive analytical applications.<sup>[1]</sup>

### Bioanalytical Method: Quantification in Human Plasma via LC-MS/MS

This section details a representative protocol for the quantification of Pimozide in human plasma using **Pimozide-d4** as an internal standard. The methodology is adapted from established LC-MS/MS methods for Pimozide analysis.<sup>[4]</sup><sup>[12]</sup><sup>[13]</sup>

#### 1. Preparation of Standards and Solutions

- **Stock Solutions:** Prepare primary stock solutions of Pimozide and **Pimozide-d4** (Internal Standard, IS) in methanol at a concentration of 1 mg/mL.
- **Working Solutions:** Prepare serial dilutions of the Pimozide stock solution with a 50:50 methanol:water mixture to create calibration standards (e.g., ranging from 0.025 to 12.8 ng/mL). Prepare a working solution of **Pimozide-d4** at an appropriate concentration (e.g., 5 ng/mL).

#### 2. Sample Preparation (Liquid-Liquid Extraction)

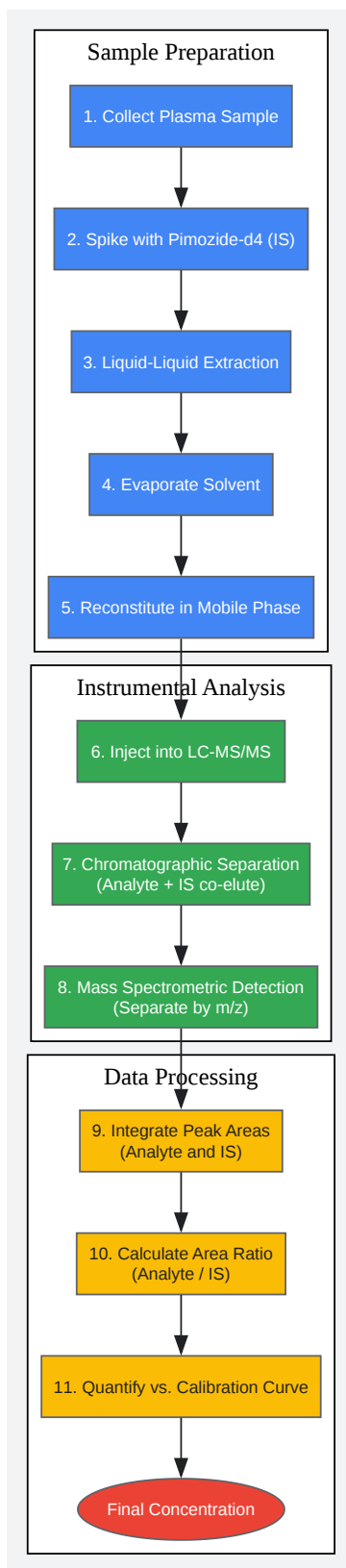
- To 200  $\mu$ L of human plasma in a microcentrifuge tube, add 25  $\mu$ L of the **Pimozide-d4** working solution (IS).
- Vortex the sample for 30 seconds.
- Add 100  $\mu$ L of 0.1 M NaOH to basify the sample, and vortex again.
- Add 1 mL of an extraction solvent (e.g., methyl tert-butyl ether or hexane:isoamyl alcohol 99:1 v/v).
- Vortex vigorously for 5 minutes, then centrifuge at 10,000 x g for 10 minutes.
- Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried residue in 100  $\mu$ L of the mobile phase and inject a portion (e.g., 10  $\mu$ L) into the LC-MS/MS system.

### 3. LC-MS/MS Conditions

| Parameter                    | Condition  |
|------------------------------|--|
| LC System                    | UHPLC System   |
| Column                       | C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 5 $\mu$ m) |
| Mobile Phase                 | A: 5mM Ammonium Acetate (pH 3.5); B: Acetonitrile/Methanol   |
| Gradient                     | Isocratic or gradient elution suitable for separation        |
| Flow Rate                    | 0.2 - 0.4 mL/min   |
| MS System                    | Triple Quadrupole Mass Spectrometer                          |
| Ionization                   | Electrospray Ionization, Positive Mode (ESI+)                |
| Detection Mode               | Multiple Reaction Monitoring (MRM)                           |
| MRM Transition (Pimozide)    | e.g., m/z 462.2 $\rightarrow$ 231.1                          |
| MRM Transition (Pimozide-d4) | e.g., m/z 466.2 $\rightarrow$ 231.1                          |

#### 4. Data Analysis

- Quantification is based on the ratio of the peak area of the analyte (Pimozide) to the peak area of the internal standard (**Pimozide-d4**).
- A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of the prepared calibration standards. The concentration of Pimozide in unknown samples is then determined from this curve.



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Workflow for quantitative analysis using **Pimozide-d4** as an internal standard.

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